
2,2,2-Trichloro-N-(5-iodothiophene-2-sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-N-(5-iodothiophene-2-sulfonyl)acetamide is a chemical compound that features a unique combination of trichloroacetamide and iodothiophene sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-(5-iodothiophene-2-sulfonyl)acetamide typically involves the reaction of 2,2,2-trichloroacetamide with 5-iodothiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-(5-iodothiophene-2-sulfonyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trichloroacetamide group.
Electrophilic Aromatic Substitution: The iodothiophene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted amide, while electrophilic aromatic substitution with a halogen would yield a halogenated thiophene derivative.
Scientific Research Applications
2,2,2-Trichloro-N-(5-iodothiophene-2-sulfonyl)acetamide has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as conducting polymers.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-N-(5-iodothiophene-2-sulfonyl)acetamide involves its ability to participate in various chemical reactions due to its reactive functional groups. The trichloroacetamide group can act as an electrophile in nucleophilic substitution reactions, while the iodothiophene moiety can undergo electrophilic aromatic substitution. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in different applications .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroacetamide: Similar in structure but lacks the iodothiophene sulfonyl group.
5-Iodothiophene-2-sulfonyl Chloride: Contains the iodothiophene sulfonyl group but lacks the trichloroacetamide moiety.
Uniqueness
2,2,2-Trichloro-N-(5-iodothiophene-2-sulfonyl)acetamide is unique due to the combination of the trichloroacetamide and iodothiophene sulfonyl groups
Properties
CAS No. |
89607-84-1 |
|---|---|
Molecular Formula |
C6H3Cl3INO3S2 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(5-iodothiophen-2-yl)sulfonylacetamide |
InChI |
InChI=1S/C6H3Cl3INO3S2/c7-6(8,9)5(12)11-16(13,14)4-2-1-3(10)15-4/h1-2H,(H,11,12) |
InChI Key |
HWNKTDZFBHRYQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)I)S(=O)(=O)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[Di(prop-2-en-1-yl)amino]ethyl}-7-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B14379659.png)
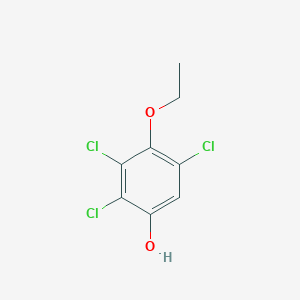
![1,1'-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one]](/img/structure/B14379675.png)
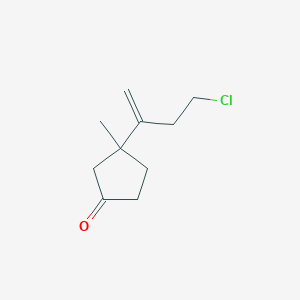
![Ethyl 2-[2-(2-nitrophenyl)ethenyl]benzoate](/img/structure/B14379680.png)
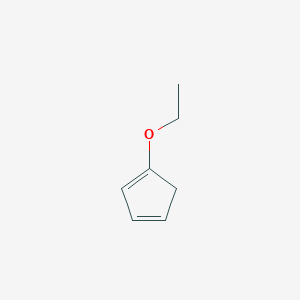
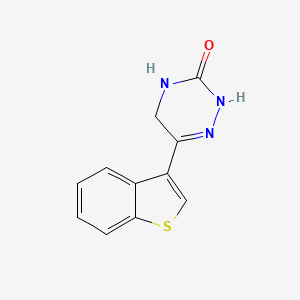
![1-[2-(Hexylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14379693.png)
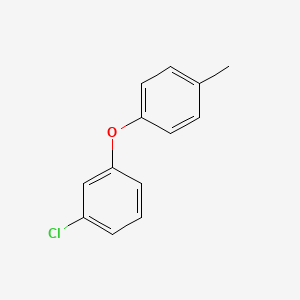
![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile](/img/structure/B14379702.png)
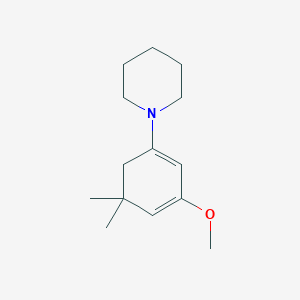

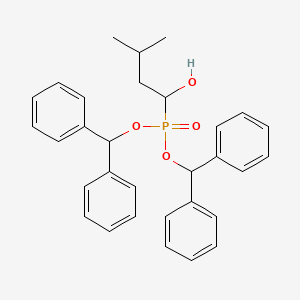
![2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol](/img/structure/B14379725.png)
